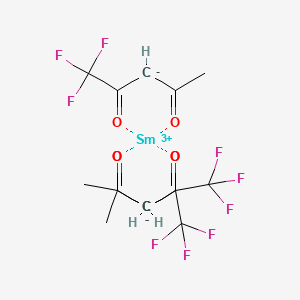
Samariumtrifluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samariumtrifluoroacetylacetonate is a coordination compound with the molecular formula Sm(CF3COCHCOCH3)3. It is a metal-organic complex where samarium is coordinated with trifluoroacetylacetonate ligands. This compound is part of the broader family of lanthanide complexes, which are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Samariumtrifluoroacetylacetonate can be synthesized through the reaction of samarium chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
SmCl3+3CF3COCH2COCH3+3NaOH→Sm(CF3COCHCOCH3)3+3NaCl+3H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Samariumtrifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield samarium(IV) complexes, while reduction may produce samarium(II) complexes .
Aplicaciones Científicas De Investigación
Samariumtrifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: It serves as a fluorescent probe for detecting biological molecules and processes.
Medicine: It is explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: It is used in the production of advanced materials, such as high-performance magnets and phosphors
Mecanismo De Acción
The mechanism by which samariumtrifluoroacetylacetonate exerts its effects involves coordination with target molecules. The trifluoroacetylacetonate ligands facilitate the binding of the samarium ion to various substrates, enhancing its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or fluorescence .
Comparación Con Compuestos Similares
- Europiumtrifluoroacetylacetonate
- Gadoliniumtrifluoroacetylacetonate
- Terbiumtrifluoroacetylacetonate
Comparison: Samariumtrifluoroacetylacetonate is unique due to its specific electronic configuration and reactivity. Compared to europium and terbium complexes, it exhibits different luminescent properties, making it suitable for specific applications in fluorescence and catalysis. Gadolinium complexes, on the other hand, are more commonly used in magnetic resonance imaging (MRI) due to their magnetic properties .
Propiedades
Fórmula molecular |
C15H12F9O6Sm |
|---|---|
Peso molecular |
609.6 g/mol |
Nombre IUPAC |
samarium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
Clave InChI |
BEXMBBLHFXZTBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Sm+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



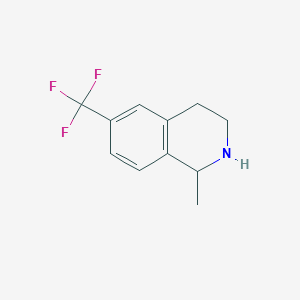
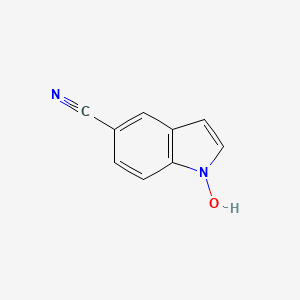
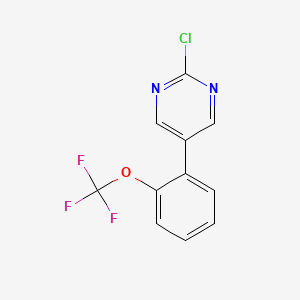
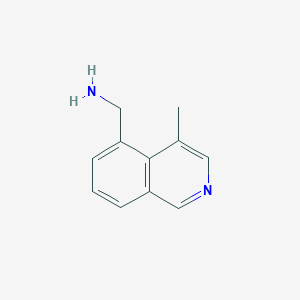
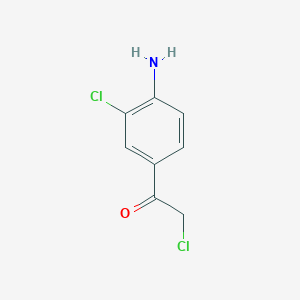
![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)
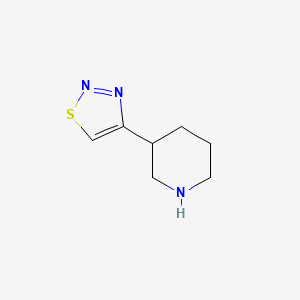
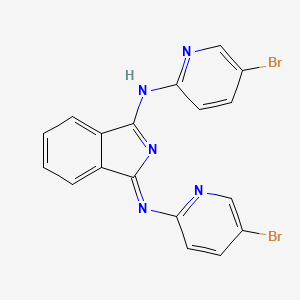
![methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)

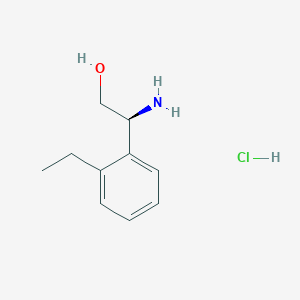
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)
